1-(3-Iodophenyl)-2,4-pyrrolidinedione
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Overview
Description
1-(3-Iodophenyl)-2,4-pyrrolidinedione is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrolidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2,4-pyrrolidinedione typically involves the iodination of a phenyl group followed by the formation of the pyrrolidinedione ring. One common method involves the reaction of 3-iodoaniline with maleic anhydride under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-2,4-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of different halogenated or functionalized derivatives.
Scientific Research Applications
1-(3-Iodophenyl)-2,4-pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-2,4-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodophenyl)-2,4-pyrrolidinedione
- 1-(3-Bromophenyl)-2,4-pyrrolidinedione
- 1-(3-Chlorophenyl)-2,4-pyrrolidinedione
Uniqueness
1-(3-Iodophenyl)-2,4-pyrrolidinedione is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where halogenated compounds are required, such as in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H8INO2 |
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Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8(4-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
InChI Key |
QSWVHKCODTVTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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